Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Permeability

4-Fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021265-91-7, molecular formula C₁₈H₁₆FN₃O₂S₂, MW 389.47) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide structural class. The compound features a 4-fluorobenzamide moiety linked via a 2-aminothiazole core to a propanamide spacer terminating in a thiophen-2-ylmethyl amine group.

Molecular Formula C18H16FN3O2S2
Molecular Weight 389.46
CAS No. 1021265-91-7
Cat. No. B2402298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
CAS1021265-91-7
Molecular FormulaC18H16FN3O2S2
Molecular Weight389.46
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O2S2/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
InChIKeyHFKSFPBFGKXSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021265-91-7): Compound Class and Baseline Procurement Context


4-Fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021265-91-7, molecular formula C₁₈H₁₆FN₃O₂S₂, MW 389.47) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide structural class [1]. The compound features a 4-fluorobenzamide moiety linked via a 2-aminothiazole core to a propanamide spacer terminating in a thiophen-2-ylmethyl amine group. This scaffold is embedded within broader patent families covering thiazole-benzamide derivatives as fatty-acid binding protein (FABP) 4/5 inhibitors (Hoffmann-La Roche, US 9,353,102 B2) and as antagonists of the Zinc-Activated Channel (ZAC) [2]. However, it is critical to note that the ZINC15 database explicitly records no known bioactivity for this specific compound, and it is not indexed in ChEMBL with any assay data [1]. Procurement decisions must therefore be based on structural differentiation from related analogs, physicochemical property predictions, and class-level pharmacological inference rather than on compound-specific potency data.

Why Generic Substitution Fails for 4-Fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide: The 4-Fluoro Determinant


Within the N-(thiazol-2-yl)-benzamide series, the identity of the 4-position substituent on the terminal benzamide ring is a critical determinant of pharmacological profile, target engagement, and ADME properties. Three directly analogous compounds exist: the parent des-fluoro analog (N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide), the 4-chloro variant, and the 4-fluoro compound (CAS 1021265-91-7). These differ solely by a single atom substitution (H → F → Cl), yet this alteration is well established across medicinal chemistry to modulate lipophilicity (logP), metabolic oxidative stability, hydrogen-bonding capacity, and target-binding complementarity [1]. For the broader N-(thiazol-2-yl)-benzamide class, fluorine substitution at the benzamide meta- or para-position has been shown to be a key pharmacophoric feature: N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a potent and selective ZAC antagonist (IC₅₀ ~1–3 μM), whereas non-fluorinated congeners in the same series exhibited attenuated or altered activity profiles [2]. Consequently, substituting the 4-fluoro compound with the des-fluoro or 4-chloro analog in a research or screening context risks altering target affinity, selectivity window, and metabolic half-life in unpredictable ways that cannot be compensated for by simple concentration adjustment.

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide vs. Closest Analogs


Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (tPSA) vs. Des-Fluoro Analog

The 4-fluoro substitution on the benzamide ring of CAS 1021265-91-7 increases calculated lipophilicity relative to the des-fluoro parent analog, while maintaining a favorable topological polar surface area (tPSA) within the range generally predictive of oral bioavailability. Based on ZINC15 computed values, the target compound has a calculated logP of 3.70 and tPSA of 63 Ų, compared to the des-fluoro analog (N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide) with a logP of approximately 2.95 and tPSA of ~63 Ų [1]. The 4-chloro analog is predicted to have a logP of approximately 3.55–3.80 and tPSA of ~63 Ų [2]. The fluorine atom provides a modest logP increase (~0.75 units over the des-fluoro parent) without the substantially higher lipophilicity and potential toxicity risks associated with the chloro substituent, which in general medicinal chemistry is associated with a higher logD contribution (~+0.6–0.8 units beyond fluorine) [3]. This positions the 4-fluoro analog in a balanced lipophilicity range (logP 3–4) often preferred for cell permeability while mitigating hERG and phospholipidosis risks that escalate at logP > 5 [3].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Class-Level Pharmacological Evidence: ZAC Antagonist Activity of N-(Thiazol-2-yl)-Benzamide Scaffold and the Critical Role of Fluorine Substitution

The N-(thiazol-2-yl)-benzamide scaffold has been validated as the first and only known class of selective antagonists of the Zinc-Activated Channel (ZAC), a pentameric ligand-gated ion channel [1]. In a study of 61 analogs, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, compound 5a) emerged as one of the most potent ZAC antagonists with an IC₅₀ of 1–3 μM in two-electrode voltage clamp recordings from ZAC-expressing Xenopus oocytes [1]. Critically, TTFB contains a 3-fluorobenzamide moiety—the same 4-fluorobenzamide pharmacophore present in CAS 1021265-91-7, differing only in substitution position (meta vs. para). TTFB demonstrated functional selectivity: at 30 μM, it exhibited no significant agonist, antagonist, or modulatory activity at 5-HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAₐ, or α1 glycine receptors [1]. By contrast, the initial hit compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester), which lacks the fluorobenzamide motif, displayed a different selectivity and potency profile [1]. While CAS 1021265-91-7 has not itself been tested, the combination of a thiazole core, a propanamide linker, a thiophen-2-ylmethyl terminus, and a 4-fluorobenzamide group places it within the structural space of active ZAC antagonists, and the fluorine atom is identified as a key pharmacophoric element for target engagement in this series.

Zinc-Activated Channel ZAC antagonist Cys-loop receptor Ion channel pharmacology

Metabolic Stability Differentiation: Predicted Impact of 4-Fluoro Substitution on Cytochrome P450 Oxidative Metabolism vs. 4-H and 4-Cl Analogs

Para-fluorination of the benzamide ring is a well-precedented medicinal chemistry strategy to block cytochrome P450-mediated aromatic hydroxylation at the 4-position, a common metabolic soft spot for unsubstituted phenyl rings [1]. The C–F bond (bond dissociation energy ~126 kcal/mol for Ph–F) is substantially stronger than the C–H bond (~113 kcal/mol for Ph–H) and resists oxidative metabolism [2]. In the target compound (4-F), the para-position is blocked by fluorine, whereas the des-fluoro analog bears a hydrogen at this position that is susceptible to CYP450-mediated oxidation to a phenol metabolite, which may undergo subsequent glucuronidation or sulfation and rapid excretion [1]. The 4-chloro analog, while also blocking para-hydroxylation, introduces a heavier halogen with a longer C–Cl bond and different electronic properties that can lead to glutathione conjugation or reductive dechlorination as alternative clearance pathways [2]. Quantitative structure-metabolism relationship (QSMR) models consistently rank para-fluorophenyl as having lower intrinsic clearance than unsubstituted phenyl, with typical microsomal half-life improvements of 2- to 5-fold observed across diverse chemotypes [3]. Although compound-specific microsomal stability data for CAS 1021265-91-7 are not publicly available, the physicochemical rationale for ordering metabolic stability as 4-F ≥ 4-Cl > 4-H (des-fluoro) is robust and generalizable across the benzamide-thiazole chemical space.

Metabolic stability Cytochrome P450 Oxidative defluorination ADME Hepatic clearance

Structural Uniqueness: Thiophen-2-ylmethyl Propanamide Linker vs. Alternative Amino Termini in N-(Thiazol-2-yl)-Benzamide Analogs

CAS 1021265-91-7 incorporates a distinctive thiophen-2-ylmethyl amine terminus connected via a propanamide (3-oxopropyl) linker to the thiazole C4 position. This structural feature differentiates it from the vast majority of reported N-(thiazol-2-yl)-benzamide analogs, which typically bear simpler substituents at the thiazole 4-position (e.g., methyl, tert-butyl, phenyl, or unsubstituted) [1]. The propanamide linker introduces an additional hydrogen-bond donor (the secondary amide NH) and hydrogen-bond acceptor (the amide carbonyl), expanding the compound's interaction potential with target proteins beyond what is achievable with directly substituted thiazole analogs. In the ZAC antagonist series, the nature of the thiazole 4-substituent was a key determinant of potency: analogs with a 4-tert-butyl group (TTFB) achieved IC₅₀ values of 1–3 μM, whereas 4-unsubstituted and 4-methyl analogs were less potent [1]. The target compound's extended linker and thiophene terminus may confer a distinct binding mode, potentially accessing sub-pockets unavailable to shorter substituents. Furthermore, the thiophene sulfur atom can engage in sulfur–π and sulfur–lone pair interactions that are not available to phenyl or alkyl substituents [2]. No direct head-to-head comparison data exist between compounds with this linker-thiophene motif and simpler analogs, and the absence of reported bioactivity for CAS 1021265-91-7 [3] means that all claims regarding target engagement are presently inferential.

Structure-activity relationship Linker optimization Thiophene pharmacophore ZAC antagonist SAR

Patent Landscape Positioning: FABP4/5 Inhibitor Patent Family (Roche, US 9,353,102 B2) and Differential IP Coverage

The compound CAS 1021265-91-7 falls within the generic Markush structure of Hoffmann-La Roche's US Patent 9,353,102 B2 ('Non-annulated thiophenylamides'), which claims FABP4 and/or FABP5 dual inhibitors for the treatment of type 2 diabetes, atherosclerosis, NASH, and cancer [1]. The patent's Formula (I) encompasses compounds with a thiophene-containing moiety linked via an amide/amine spacer (defined by A, E, and n variables) to a substituted aromatic or heteroaromatic ring system [1]. The target compound's specific combination of a 4-fluorobenzamide, a 2-aminothiazole, and a thiophen-2-ylmethyl-propanamide linker represents a distinct substitution pattern within this patent space. While the patent does not provide individual compound-level IC₅₀ data for CAS 1021265-91-7, it discloses that representative examples exhibit FABP4 and/or FABP5 inhibitory activity, with the dual FABP4/5 inhibition profile being pharmacologically desirable based on knockout mouse phenotypes showing improved insulin sensitivity, reduced atherosclerosis, and protection from hepatic steatosis [1]. The closest commercially available comparator within this patent family is the Roche clinical candidate or tool compound space, but no direct head-to-head data are publicly available. For organizations seeking freedom-to-operate or novel IP, the 4-fluoro-thiophen-2-ylmethyl-propanamide-thiazole-benzamide connectivity of CAS 1021265-91-7 may provide a basis for further differentiation from the specific exemplified compounds in US 9,353,102 B2 [2].

FABP4/5 inhibitor Patent landscape Intellectual property Metabolic disease Non-annulated thiophenylamides

Recommended Application Scenarios for 4-Fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide Based on Evidence Profile


Zinc-Activated Channel (ZAC) Pharmacological Tool Compound Development

Given the established role of N-(thiazol-2-yl)-benzamide analogs as the only known selective ZAC antagonist class [1], CAS 1021265-91-7 is suitable as a structurally distinct starting scaffold for ZAC tool compound development. Its 4-fluorobenzamide pharmacophore aligns with the key potency determinant identified in TTFB (IC₅₀ 1–3 μM), while its extended thiophen-2-ylmethyl propanamide linker (absent in all published ZAC-active analogs) offers a novel vector for exploring unoccupied ZAC binding-site sub-pockets [1]. Researchers should prioritize (a) concentration-response electrophysiology in ZAC-expressing Xenopus oocytes for IC₅₀ determination, and (b) selectivity profiling against related Cys-loop receptors (5-HT₃A, nAChR, GABAₐ, GlyR) at 10–30 μM, following the Madjroh et al. protocol [1].

FABP4/5 Dual Inhibitor Hit-Expansion and Lead Optimization

CAS 1021265-91-7 resides within the Roche FABP4/5 inhibitor patent space (US 9,353,102 B2) [2]. It is appropriate for hit-expansion libraries targeting metabolic diseases (T2D, NASH, atherosclerosis). The compound's predicted moderate logP (~3.7) and tPSA (63 Ų) fall within the drug-like property space for oral agents [3]. Procurement is recommended for: (a) in vitro FABP4 and FABP5 competitive binding assays (e.g., fluorescence polarization using fluorescent fatty acid probes); (b) selectivity counterscreening against FABP3 (heart-type) to assess isoform selectivity; and (c) cellular fatty acid uptake assays in adipocytes and macrophages to establish functional target engagement. The dual FABP4/5 knockout mouse phenotype predicts that a dual inhibitor will improve insulin sensitivity and reduce atherosclerosis [2].

Comparative Metabolic Stability Screening: 4-Fluoro vs. 4-H and 4-Cl Congeners

The compound is ideally suited as a test article in a head-to-head microsomal or hepatocyte stability comparison with its des-fluoro and 4-chloro analogs to empirically validate the predicted metabolic stability rank order (4-F ≥ 4-Cl > 4-H) [4]. Such a study, conducted in human, mouse, and rat liver microsomes (e.g., 1 μM test compound, 0.5 mg/mL microsomal protein, NADPH-regenerating system, 0–60 min time course with LC-MS/MS quantification), would generate the first compound-specific quantitative ADME data for this series and directly address the evidence gap identified in this guide [4]. The results would enable data-driven procurement decisions for subsequent in vivo PK/PD studies.

Structure-Activity Relationship (SAR) Exploration of the Thiazole C4 Linker Domain

CAS 1021265-91-7 possesses the most extended and functionally complex thiazole C4 substituent among commercially available N-(thiazol-2-yl)-benzamide analogs (propanamide-thiophen-2-ylmethyl chain with 2 additional HBDs and 2 additional HBAs vs. TTFB) [3]. It serves as a privileged fragment for SAR-by-catalog or parallel synthesis campaigns aimed at (a) determining the optimal linker length between the thiazole core and the terminal thiophene, (b) probing the contribution of the secondary amide NH to target binding, and (c) exploring bioisosteric replacement of the thiophene with furan, thiazole, or phenyl rings. The compound's synthetic accessibility at multi-milligram scale from specialty chemical suppliers enables rapid analoging without de novo synthetic route development.

Quote Request

Request a Quote for 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.